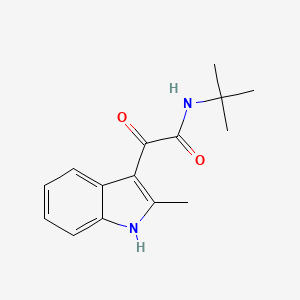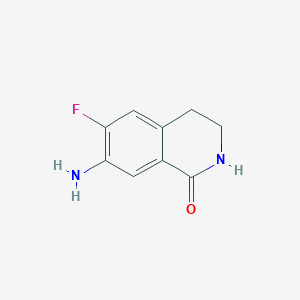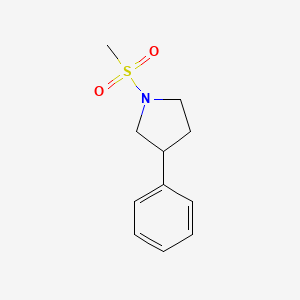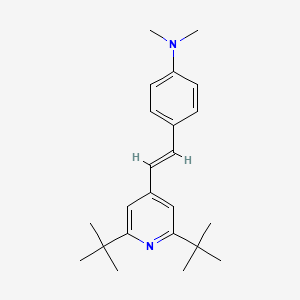
N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as MTBPI, is a novel compound that has attracted attention in the scientific community due to its potential applications in research. It is a synthetic compound with a molecular weight of 338.44 g/mol, and its chemical formula is C19H24N2O2.
Scientific Research Applications
Enantioselective Intramolecular Cyclopropanation
Research by Doyle et al. (1994) demonstrated that diazodecomposition of related diazoacetamides, catalyzed by chiral dirhodium(II) catalysts, leads to products from intramolecular cyclopropanation. This process yielded good results with enantiomeric excesses ranging from 60-90%, indicating potential for synthesizing enantioselective compounds (Doyle, Eismont, Protopopova, & Kwan, 1994).
Hydrogen-Bonding Patterns
A study by López et al. (2010) on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides revealed insights into hydrogen-bonding patterns. These molecules are linked by a combination of C-H...O hydrogen bonds and C-H...pi(arene) hydrogen bonds, forming structures like chains and sheets (López, Jaramillo, Abonía, Cobo, & Glidewell, 2010).
Synthesis of Dialkyl Bifuranyl Dicarboxylates
Yavari et al. (2004) researched the synthesis of dialkyl 5-tert-butylamino-[2,2']bifuranyl-3,4-dicarboxylates using tert-butyl isocyanide. This synthesis is a reaction to electron-deficient acetylenic esters, demonstrating a pathway to create unique molecular structures (Yavari, Nasiri, Moradi, & Djahaniani, 2004).
Antihypertensive Indole Derivatives
Kreighbaum et al. (1980) explored aryloxypropanolamines containing the 3-indolyl-tert-butyl moiety, assessing their antihypertensive activity and beta-adrenergic receptor antagonist action. This indicates the potential medical applications of such compounds (Kreighbaum, Matier, Dennis, Minielli, Deitchman, Perhach, & Comer, 1980).
Cannabinoid Receptor Type 2 Ligands
Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, showing that the fluorinated derivative is a potent and selective CB2 ligand. This points to its potential use in cannabinoid receptor-related research (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).
Recyclization of (2-Aminoaryl)bis(5-tert-Butyl-2-furyl)methanes
Butin et al. (2008) examined the recyclization of N-tosylamides and acetamides, leading to the formation of indoles with varying structures. This study adds to the understanding of chemical transformations involving such compounds (Butin, Smirnov, & Trushkov, 2008).
properties
IUPAC Name |
N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-12(10-7-5-6-8-11(10)16-9)13(18)14(19)17-15(2,3)4/h5-8,16H,1-4H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOWPTIQQJAITL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2358563.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2358564.png)


![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2358568.png)
![2-Chlorospiro[2.3]hexane-2-sulfonyl chloride](/img/structure/B2358570.png)



![4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2358577.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2358578.png)
![2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B2358579.png)

